CCG273441

Description

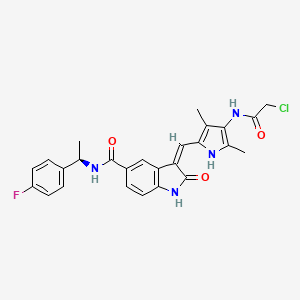

The compound is a structurally complex molecule featuring an indole core modified with a substituted pyrrole ring, a chloroacetamido group, a fluorophenyl ethyl moiety, and a carboxamide functional group (Figure 1). The indole scaffold is known for its prevalence in pharmaceuticals, while the pyrrole and fluorophenyl groups may influence solubility, binding affinity, and metabolic stability . Computational tools like SHELX have been instrumental in resolving such complex structures, enabling precise determination of crystallographic parameters .

Properties

Molecular Formula |

C26H24ClFN4O3 |

|---|---|

Molecular Weight |

494.9 g/mol |

IUPAC Name |

(3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-1H-indole-5-carboxamide |

InChI |

InChI=1S/C26H24ClFN4O3/c1-13-22(29-15(3)24(13)32-23(33)12-27)11-20-19-10-17(6-9-21(19)31-26(20)35)25(34)30-14(2)16-4-7-18(28)8-5-16/h4-11,14,29H,12H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/b20-11-/t14-/m1/s1 |

InChI Key |

IDWBLFLYQVHAFH-LPKQHDGYSA-N |

Isomeric SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=C(C=C4)F)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=C(C=C4)F)NC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CCG273441 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CCG273441 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

CCG273441 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of G protein-coupled receptor kinase 5.

Biology: Employed in biological studies to understand the role of G protein-coupled receptor kinase 5 in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications in diseases where G protein-coupled receptor kinase 5 is implicated, such as cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting G protein-coupled receptor kinase 5

Mechanism of Action

CCG273441 exerts its effects by covalently binding to the Cys474 residue of G protein-coupled receptor kinase 5. This binding inhibits the kinase activity of G protein-coupled receptor kinase 5, preventing the phosphorylation of G protein-coupled receptors. The inhibition of G protein-coupled receptor kinase 5 affects various cellular signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Research Findings and Methodological Insights

Table 2: Comparison of Similarity Metrics (Based on )

- Substituent Impact : The chloroacetamido group’s electron-withdrawing nature may reduce solubility compared to methyl or hydroxyl groups in analogs like PVe .

- Stereochemical Sensitivity : The (3Z) configuration could influence binding modes, necessitating graph-based comparisons over binary metrics .

Biological Activity

The compound (3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrole and Indole Rings : These aromatic systems are known for their biological significance.

- Chloroacetamido Group : This moiety may enhance the compound's reactivity and interaction with biological targets.

- Fluorophenyl Group : The presence of fluorine can influence the lipophilicity and binding characteristics of the molecule.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The chloroacetamido group may serve as a reactive site that inhibits specific enzymes involved in disease pathways.

- Receptor Binding : The indole and pyrrole rings may facilitate binding to various receptors, potentially influencing signaling pathways associated with cancer or inflammation.

Efficacy in Biological Assays

Various studies have investigated the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of the compound, it was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another study examined the compound's effects on inflammation. It was found to reduce pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.